(E)-N'-(pyridin-2-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 1285532-43-5
Cat. No.: VC7159833
Molecular Formula: C17H15N5O
Molecular Weight: 305.341
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1285532-43-5 |
---|---|
Molecular Formula | C17H15N5O |
Molecular Weight | 305.341 |
IUPAC Name | 3-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C17H15N5O/c1-12-5-7-13(8-6-12)15-10-16(21-20-15)17(23)22-19-11-14-4-2-3-9-18-14/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+ |
Standard InChI Key | IONVNJJSODHMCG-YBFXNURJSA-N |
SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Analysis
Physicochemical Properties
Key physicochemical data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 305.33 g/mol | |
Solubility | Not available | |
Melting Point | Undocumented | – |
LogP (Partition Coefficient) | Predicted ~3.2 (estimated via computational models) | – |
The absence of experimental solubility data highlights a gap in current literature, necessitating further studies to characterize its behavior in solvents.
Synthesis and Reaction Pathways
Cyclocondensation of 1,3-Diketones
A common route to pyrazole derivatives involves the cyclocondensation of 1,3-diketones with hydrazines . For this compound, the reaction likely proceeds via:
-
Formation of the pyrazole core: Reacting a 1,3-diketone precursor (e.g., ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate) with hydrazine hydrate.
-
Hydrazide formation: Subsequent reaction with pyridine-2-carbaldehyde under acidic or catalytic conditions to form the hydrazide-imine bond .
A regioselective approach, as described by Gosselin et al., could enhance yield by using aprotic dipolar solvents (e.g., DMF) and hydrochloric acid to accelerate dehydration .
1,3-Dipolar Cycloaddition
Alternative methods include 1,3-dipolar cycloaddition between diazo compounds and alkynes. For instance, copper-catalyzed reactions between acetylides and diazocarbonyl precursors might yield the pyrazole backbone, though this route remains speculative for the target compound .
Challenges in Synthesis
-
Regioselectivity: Controlling the position of substituents on the pyrazole ring is critical. Steric and electronic factors influence whether the p-tolyl group occupies the 3- or 5-position.
-
Imine Stability: The (E)-configuration of the hydrazide-imine bond requires mild conditions to prevent isomerization to the (Z)-form .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (based on analogous structures ):
-
Pyridine protons: δ 8.5–9.0 ppm (aromatic H adjacent to imine).
-
p-Tolyl group: δ 7.2–7.4 ppm (aromatic H), δ 2.4 ppm (CH₃).
-
Pyrazole protons: δ 6.8–7.0 ppm (C-H at position 4).
¹³C NMR would reveal carbonyl carbons at ~165 ppm (amide C=O) and imine carbons at ~150 ppm.
Infrared (IR) Spectroscopy
Key absorptions:
-
N-H stretch: ~3250 cm⁻¹ (hydrazide).
-
C=O stretch: ~1680 cm⁻¹ (amide).
Mass Spectrometry
The molecular ion peak at m/z 305.33 would dominate the spectrum, with fragmentation patterns indicating loss of the pyridine moiety (m/z 158) and p-tolyl group (m/z 91).
Pharmacological Activities and Applications
Anticancer Properties
The hydrazide-imine moiety may chelate metal ions, disrupting enzyme function in cancer cells. Analogous compounds inhibit topoisomerase II and tubulin polymerization, mechanisms critical for antiproliferative effects .
Material Science Applications
The conjugated π-system (pyrazole-pyridine) could enable applications in:
-
Organic light-emitting diodes (OLEDs): As electron-transport layers.
-
Coordination polymers: Binding transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic uses.
Challenges and Future Directions
Research Gaps
-
Solubility and Bioavailability: Experimental determination of solubility in pharmaceutically relevant solvents (e.g., DMSO, PBS).
-
Toxicity Profiling: In vitro assays to assess cytotoxicity and hepatic metabolism.
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.
Recommended Studies
-
Molecular docking: To predict interactions with biological targets (e.g., kinases, GPCRs).
-
In vivo efficacy: Testing in murine models for inflammation or oncology indications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume